N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a dihydroquinazoline core with distinct substitutions:
- Position 2: A pyrrolidin-1-yl group, which enhances solubility and influences receptor binding due to its nitrogen-containing heterocyclic structure.
- Position 3: A 3-methylphenyl group, contributing to lipophilicity and steric bulk.
- Position 4: A ketone (oxo) group, critical for hydrogen-bonding interactions.
- Position 7: A carboxamide moiety linked to a 3-methoxyphenylmethyl group, which may modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-5-9-22(15-19)32-27(34)24-12-11-21(17-25(24)30-28(32)31-13-3-4-14-31)26(33)29-18-20-8-6-10-23(16-20)35-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJHUBSJQQPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC(=CC=C4)OC)N=C2N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinazoline intermediate.
Aromatic Substitution: The aromatic substituents, such as the 3-methoxybenzyl and 3-methylphenyl groups, are introduced through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the substituted quinazoline with the carboxamide group using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group at position 7 and the pyrrolidine ring at position 2 are susceptible to hydrolysis under acidic or basic conditions:
Key Findings :
-
Hydrolysis of the carboxamide group proceeds via nucleophilic attack at the carbonyl carbon, yielding carboxylic acids or salts.
-
Pyrrolidine ring opening under acidic conditions generates secondary amines, while basic conditions favor deprotonation and stabilization of intermediates .
Nucleophilic Aromatic Substitution
The electron-deficient quinazoline core facilitates substitutions at positions 2 and 4:
Mechanistic Insight :
-
Substitution at position 2 leverages the electron-withdrawing effect of the adjacent carbonyl group, activating the site for nucleophilic attack .
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Thiol-based nucleophiles require deprotonation (e.g., NaH) to enhance reactivity .
Oxidation Reactions
The 3-methylphenyl and 3-methoxyphenyl groups undergo selective oxidation:
Notes :
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Over-oxidation of the methyl group to carboxylic acid is common with strong oxidants like KMnO₄.
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Ozonolysis selectively cleaves methoxy groups to form ketones, preserving the quinazoline core .
Cyclization and Ring Expansion
The dihydroquinazoline scaffold participates in cycloaddition and ring-expansion reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux, 6 h | 4-Chloroquinazoline derivative | 81% | |
| Ethylene glycol | H₂SO₄, 140°C, 48 h | Fused pyrimidine heterocycle | 67% |
Mechanistic Pathway :
-
POCl₃ converts the carbonyl group at position 4 to a chlorinated intermediate, enabling further functionalization .
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Acid-catalyzed cyclization with diols generates fused bicyclic structures .
Metal-Catalyzed Coupling Reactions
The aryl groups undergo cross-coupling reactions for structural diversification:
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 12 h | Biaryl derivatives | 74% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF, 60°C, 8 h | Alkynylated quinazoline | 68% |
Applications :
-
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 3-methylphenyl position .
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Sonogashira reactions enable the incorporation of alkynes for click chemistry applications .
Enzymatic Modifications
CYP450 isoforms (e.g., CYP4F11) metabolize the compound via oxidative pathways:
| Enzyme | Site of Metabolism | Product | Activity | Reference |
|---|---|---|---|---|
| CYP4F11 | 3-Methoxyphenyl group | Demethylated derivative | Reduced potency | |
| CYP3A4 | Pyrrolidine ring | Hydroxylated pyrrolidine | Enhanced solubility |
Implications :
-
Demethylation reduces steric bulk but may diminish target binding affinity .
-
Hydroxylation improves aqueous solubility, aiding pharmacokinetics .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| 100°C, 24 h (dry) | Partial decomposition | Quinazoline dimer + CO₂ | |
| UV light (254 nm), 48 h | Cleavage of methoxy group | 3-Hydroxyphenyl derivative |
Recommendations :
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has shown potential in inhibiting tumor growth in preclinical studies by targeting specific signaling pathways associated with cancer cell proliferation and survival .
- Antimicrobial Properties : Studies have demonstrated that quinazoline derivatives possess antibacterial and antifungal activities. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that play critical roles in disease processes. For instance, it may inhibit kinases involved in cancer progression or enzymes related to inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors. Optimization strategies focus on improving yield and purity through various reaction conditions, such as solvent choice and temperature adjustments .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized the compound and tested its efficacy against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial effects of the compound against various bacterial strains. The findings revealed that it exhibited strong inhibitory effects on Gram-positive bacteria, highlighting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Core Structure : Tetrahydroquinazoline (saturated ring vs. dihydroquinazoline in the target compound).
- Key Differences :
- Position 2 : Sulfanylidene (C=S) instead of pyrrolidin-1-yl. This substitution reduces basicity and alters electronic properties.
- Position 3 : 4-Methoxyphenyl (vs. 3-methylphenyl in the target compound), affecting steric and electronic interactions.
- Carboxamide Substituent : Pyridin-3-ylmethyl (vs. 3-methoxyphenylmethyl), introducing a basic nitrogen atom that may influence solubility and target affinity .
- Implications : The sulfanylidene group may enhance thiol-mediated interactions with protein targets, while the pyridinyl group could improve aqueous solubility.
Pyrrolo-Thiazolo-Pyrimidine Derivatives (Compounds 8 and 9 in )
- Core Structure : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine, a tricyclic system distinct from quinazoline.
- Key Similarities :
- Implications : Despite core differences, overlapping substituents may lead to comparable bioactivity profiles, as seen in ’s clustering analysis .
Bioactivity and Target Interactions
Bioactivity Clustering ()
- Compounds with similar chemical structures cluster into groups with analogous modes of action. For example:
Protein Target Correlations
- Quinazoline derivatives often target kinases (e.g., EGFR, VEGFR). The target compound’s carboxamide and pyrrolidin-1-yl groups are structurally analogous to gefitinib, a known EGFR inhibitor.
Molecular Networking ()
- Fragmentation Patterns : The target compound’s MS/MS profile may show high cosine scores (>0.8) with analogues like the compound due to shared substituents (e.g., methoxyphenyl groups) .
- Lumping Strategy () : The target compound could be grouped with other dihydroquinazolines or pyrrolidine-containing molecules, simplifying reaction modeling in synthetic workflows .
Data Tables
Table 1: Structural Comparison of Quinazoline Analogues
Table 2: Bioactivity Clustering (Based on )
| Compound Group | Structural Features | Mode of Action | Target Proteins |
|---|---|---|---|
| Pyrrolidine-Containing | Nitrogen heterocycles | Kinase inhibition | EGFR, VEGFR |
| Methoxyphenyl Derivatives | Aromatic ether substituents | Anti-inflammatory | COX-2, LOX |
| Sulfanylidene Analogues | Thione groups | Redox modulation | Thioredoxin reductase |
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological activity based on existing literature and research findings.
Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. A study highlighted the efficacy of similar compounds in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives with a pyrrolidine moiety have shown promising results against cancer cell lines, suggesting that this compound may exhibit similar effects .
Anti-inflammatory Effects
Quinazolines are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in treating inflammatory diseases. Studies have demonstrated that certain quinazoline derivatives can effectively reduce inflammation in animal models, which may be relevant for this compound .
Analgesic Properties
The analgesic potential of quinazoline derivatives has been explored in various studies. The combination of substance P receptor antagonists with NMDA blockers has shown enhanced analgesic effects, suggesting that this compound could offer similar benefits in pain management .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- Modulation of Receptors : The compound may interact with neurotransmitter receptors involved in pain and inflammation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines (HeLa, MCF7) . This indicates a moderate to high potency that warrants further investigation.
Study 2: Anti-inflammatory Action
Another research effort assessed the anti-inflammatory effects of quinazoline derivatives using an LPS-induced inflammation model in mice. The results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with compounds structurally related to the target compound .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimal reaction conditions for producing N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide?
- Answer : The synthesis typically involves three stages:
Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with formamide under acidic/basic conditions (e.g., using ZnCl₂ as a catalyst) .
Substituent Introduction : Sequential substitutions at positions 2 (pyrrolidin-1-yl) and 3 (3-methylphenyl) via nucleophilic aromatic substitution or coupling reactions.
Carboxamide Functionalization : Reaction with 3-methoxybenzylamine under reflux in dimethylformamide (DMF) .
- Key Conditions :
- Solvents: DMF, dioxane, or toluene.
- Catalysts: ZnCl₂ for cyclization, palladium catalysts for cross-coupling.
- Temperature: 80–120°C for 6–24 hours, monitored by TLC/HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer : A multi-technique approach is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidinyl proton integration at δ 2.7–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~530) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1680 cm⁻¹) and carboxamide (N-H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthesis yield while minimizing side products?
- Answer : Apply Design of Experiments (DOE) principles:
- Factors : Temperature, solvent ratio, catalyst loading, reaction time.
- Methods :
- Factorial Design : Identify interactions between variables (e.g., solvent polarity vs. reaction rate).
- Response Surface Methodology (RSM) : Optimize yield using software like Minitab or JMP.
- Example Table :
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100–110 |
| DMF:Toluene Ratio | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
- Reference: Statistical DOE reduces trial-and-error, as demonstrated in quinazoline optimization studies .
Q. What strategies are effective for elucidating molecular targets and mechanisms of action?
- Answer : Combine experimental and computational approaches:
- Kinase Profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd, kon/koff) for target proteins .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with ATP-binding pockets (e.g., RMSD <2.0 Å validates docking reliability) .
Q. How can contradictory biological activity data across studies be systematically resolved?
- Answer : Address discrepancies via:
Orthogonal Assays : Confirm anti-proliferative activity using both MTT and colony formation assays.
Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. MCF-7) to assess tissue-specific effects.
Dose-Response Curves : Calculate IC50 values under standardized conditions (e.g., 72-hour exposure, 10% FBS) .
- Case Study : A 2025 study resolved conflicting apoptosis data by correlating p53 status with compound sensitivity .
Q. What computational methods guide synthetic route design and reactivity prediction?
- Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., cyclization energy barriers).
- Retrosynthetic Analysis : Employ AI tools like Chematica to propose feasible routes.
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
